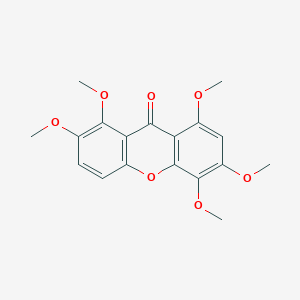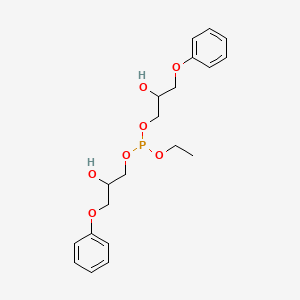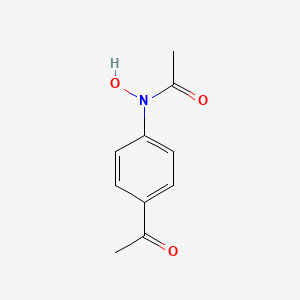
Acetophenone, 3'-(3-(4-phenyl-1-piperazinyl)propoxy)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is a complex organic compound that belongs to the class of aromatic ketones It is characterized by the presence of an acetophenone moiety linked to a piperazine ring via a propoxy chain
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- typically involves multi-step organic reactions. One common method includes the reaction of acetophenone with 4-phenylpiperazine in the presence of a suitable base and solvent. The reaction proceeds through nucleophilic substitution, where the propoxy group acts as a linker between the acetophenone and piperazine moieties .
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of advanced catalysts and controlled reaction environments to facilitate the nucleophilic substitution and subsequent purification processes .
化学反应分析
Types of Reactions
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents such as bromine (Br₂) for halogenation and nitric acid (HNO₃) for nitration are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
科学研究应用
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- has diverse applications in scientific research:
作用机制
The mechanism of action of Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- involves its interaction with specific molecular targets and pathways. For instance, it may act on dopamine receptors in the brain, influencing neurotransmitter activity and exhibiting neuroleptic effects. The compound’s structure allows it to modulate cellular processes by altering membrane permeability and affecting protein synthesis .
相似化合物的比较
Similar Compounds
Acetophenone: A simpler aromatic ketone with similar chemical properties but lacking the piperazine moiety.
4’-Hydroxyacetophenone: An acetophenone derivative with a hydroxyl group, exhibiting different reactivity and applications.
1-Phenylethanone: Another aromatic ketone with a similar structure but different functional groups.
Uniqueness
Acetophenone, 3’-(3-(4-phenyl-1-piperazinyl)propoxy)- is unique due to its combination of an acetophenone moiety with a piperazine ring, linked by a propoxy chain. This structure imparts distinct chemical and biological properties, making it valuable in various research and industrial applications .
属性
CAS 编号 |
65976-18-3 |
|---|---|
分子式 |
C21H26N2O2 |
分子量 |
338.4 g/mol |
IUPAC 名称 |
1-[3-[3-(4-phenylpiperazin-1-yl)propoxy]phenyl]ethanone |
InChI |
InChI=1S/C21H26N2O2/c1-18(24)19-7-5-10-21(17-19)25-16-6-11-22-12-14-23(15-13-22)20-8-3-2-4-9-20/h2-5,7-10,17H,6,11-16H2,1H3 |
InChI 键 |
VUDSNWZKAANGCC-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)C1=CC(=CC=C1)OCCCN2CCN(CC2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。







![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-5-nitrobenzoic acid](/img/structure/B14482778.png)
![Benzenesulfonamide, N-(1,1-dioxidobenzo[b]thien-6-yl)-](/img/structure/B14482780.png)

![5,5-Dimethyl-1,3-dioxaspiro[5.5]undecan-4-one](/img/structure/B14482808.png)




![Trimethyl{[(2S)-octan-2-yl]oxy}silane](/img/structure/B14482824.png)
